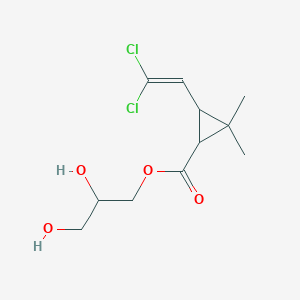![molecular formula C26H20N4S B14411518 N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline CAS No. 83388-69-6](/img/structure/B14411518.png)
N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is a heterocyclic compound that features a thiadiazole ring fused with phenylene groups and substituted with aniline moieties. This compound is part of the broader class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Elevated temperatures are often required to facilitate the reaction.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Phosphorus oxychloride acts as a catalyst in this reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aniline groups can undergo electrophilic substitution reactions, particularly nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline involves its interaction with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, thereby inhibiting their function. This binding is facilitated by the thiadiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules . The molecular targets include bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- 4,4’-[1,3,4-Thiadiazole-2,5-diyl]bisbenzenamine
Uniqueness
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is unique due to its specific substitution pattern and the presence of aniline groups, which confer distinct chemical and biological properties. Unlike other thiadiazole derivatives, this compound exhibits enhanced stability and bioactivity, making it a valuable candidate for various applications .
Propriétés
Numéro CAS |
83388-69-6 |
|---|---|
Formule moléculaire |
C26H20N4S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[5-(2-anilinophenyl)-1,3,4-thiadiazol-2-yl]-N-phenylaniline |
InChI |
InChI=1S/C26H20N4S/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)25-29-30-26(31-25)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18,27-28H |
Clé InChI |
IEBCMLNBZYDJSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=CC=C4NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


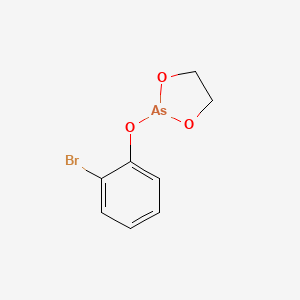

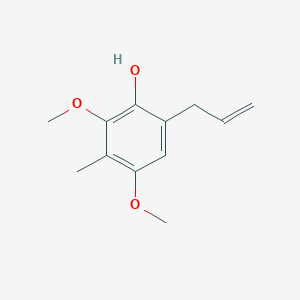
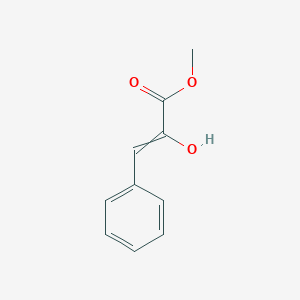
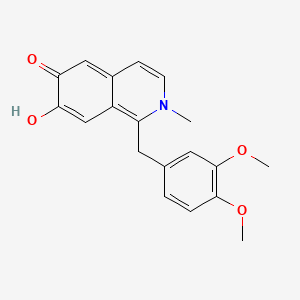
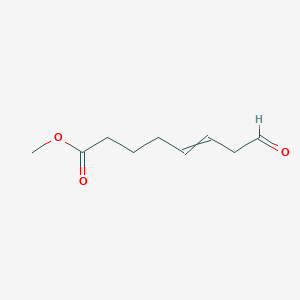
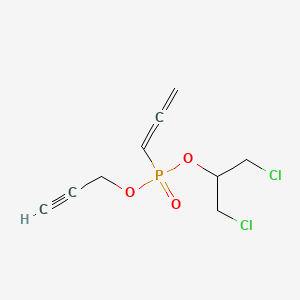

![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)

![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
